1,5-Dibromo-3-fluoro-2-isopropoxybenzene
Description
Contextualization of 1,5-Dibromo-3-fluoro-2-isopropoxybenzene within Dihalo- and Polyhaloaromatic Compound Research
This compound is a polyhalogenated aromatic ether that embodies several key features sought after in modern synthetic chemistry. Its structure, containing two bromine atoms, a fluorine atom, and an isopropoxy group on a benzene (B151609) ring, makes it a highly functionalized and promising intermediate. Research into dihalo- and polyhaloaromatic compounds is driven by the need for precursors that can undergo selective, stepwise modifications at different positions on the aromatic ring. The presence of multiple, distinct halogen atoms allows for orthogonal chemical strategies, where one type of halogen can be reacted selectively in the presence of another. This specific substitution pattern offers a unique scaffold for the construction of intricate molecular architectures.
Overview of Strategic Importance of Bromine and Fluorine Substituents in Aromatic Systems
The strategic placement of bromine and fluorine atoms on an aromatic ring imparts distinct and valuable chemical properties. Bromine atoms are particularly useful as they can be readily converted into other functional groups through reactions such as metal-halogen exchange or various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck). This makes them versatile handles for introducing carbon-carbon and carbon-heteroatom bonds.
Fluorine, on the other hand, possesses unique properties owing to its high electronegativity and small size. arctomsci.com Its presence can significantly influence the electronic nature of the aromatic ring, often enhancing metabolic stability and binding affinity in biologically active molecules. arctomsci.com While generally a poor leaving group in nucleophilic aromatic substitution compared to other halogens, its strong inductive electron-withdrawing effect can activate the ring towards such reactions under certain conditions, particularly when positioned ortho or para to a strong electron-withdrawing group. chemsrc.comgoogle.com The introduction of fluorine can also confer desirable properties such as increased thermal stability and lipophilicity. arctomsci.comgoogle.com
Role of Alkoxy Substituents in Directing Aromatic Substitution and Modulating Reactivity
Alkoxy groups, such as the isopropoxy group in the title compound, are classified as activating, ortho-, para-directing groups in electrophilic aromatic substitution reactions. combi-blocks.comsigmaaldrich.com The oxygen atom's lone pairs can donate electron density to the aromatic ring through resonance, increasing its nucleophilicity and making it more susceptible to attack by electrophiles. combi-blocks.comsigmaaldrich.com This directing effect is a cornerstone of synthetic strategy, allowing for predictable functionalization of the aromatic ring.
Furthermore, alkoxy groups can function as directing groups in ortho-lithiation (also known as directed ortho-metalation), a powerful technique for the regioselective deprotonation of an aromatic C-H bond. The ability of the oxygen heteroatom to coordinate with an organolithium reagent directs the deprotonation to the adjacent ortho position, creating a highly reactive organolithium intermediate that can be trapped with various electrophiles.
Research Gaps and Motivations for Studying this compound
Despite its availability as a commercial chemical building block, a notable research gap exists in the scientific literature concerning the specific synthesis, reactivity, and applications of this compound. While the individual effects of its substituents are well-documented, the collective influence of this particular substitution pattern has not been extensively explored.
The motivation for studying this compound stems from its potential as a versatile precursor for a variety of complex target molecules. The combination of two distinct types of removable bromine atoms, a metabolically stable fluorine atom, and a directing isopropoxy group presents a unique platform for sequential and regioselective functionalization. Potential applications could lie in the synthesis of novel liquid crystals, polymers with enhanced thermal properties, or as a key intermediate in the development of new pharmaceutical or agrochemical agents where polyhalogenated scaffolds are often employed. The exploration of its reactivity, particularly in directed metalation and cross-coupling reactions, could unlock new synthetic pathways to previously inaccessible molecular structures.
Interactive Data Table: Properties of this compound
| Property | Value |
| CAS Number | 1224604-19-6 |
| Molecular Formula | C₉H₉Br₂FO |
| Molecular Weight | 311.97 g/mol |
| Appearance | Not specified in available literature |
| Purity | Typically offered at ≥97% |
Structure
3D Structure
Properties
IUPAC Name |
1,5-dibromo-3-fluoro-2-propan-2-yloxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br2FO/c1-5(2)13-9-7(11)3-6(10)4-8(9)12/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXUNMGGLTRIREV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1Br)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br2FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1,5 Dibromo 3 Fluoro 2 Isopropoxybenzene
Regioselective Halogenation Strategies for Aromatic Ether Precursors
The introduction of two bromine atoms at the C1 and C5 positions of a 3-fluoro-2-isopropoxybenzene precursor is a key step in the synthesis. The directing effects of the existing fluoro and isopropoxy groups play a crucial role in determining the regiochemical outcome of the halogenation reaction.
Electrophilic Aromatic Bromination with Controlled Selectivity
Electrophilic aromatic substitution is a fundamental method for the halogenation of aromatic rings. The isopropoxy group is a strong activating group and an ortho, para-director, while the fluorine atom is a deactivating group but also an ortho, para-director. In a 1-fluoro-2-isopropoxybenzene (B1342064) precursor, the combined directing effects would favor substitution at the positions ortho and para to the powerful isopropoxy group.
A common and effective reagent for regioselective bromination is N-Bromosuccinimide (NBS). youtube.comwikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com The use of NBS, often in a suitable solvent like acetonitrile (B52724) or dichloromethane, can provide a controlled source of electrophilic bromine. youtube.com For substrates with activating groups, such as alkoxy groups, bromination with NBS can proceed with high regioselectivity. youtube.com In the case of a 1-fluoro-2-isopropoxybenzene, the position para to the isopropoxy group (C5) and one of the ortho positions (C3 or C1, depending on the starting material) would be the most activated sites for bromination. To achieve the desired 1,5-dibromo substitution pattern, the reaction conditions, including the choice of solvent and the potential use of a catalyst, would need to be carefully optimized to favor disubstitution at these specific positions.
For instance, the bromination of activated aromatic compounds with NBS in the presence of an ionic liquid has been shown to be highly regioselective and efficient. youtube.com Such a system could potentially be employed to control the bromination of a 1-fluoro-2-isopropoxybenzene precursor.
| Reagent/System | Conditions | Application | Reference |
| NBS in Acetonitrile | Catalytic acid, room temperature | Bromination of activated aromatic rings like acetanilide. | youtube.com |
| NBS/Ionic Liquid | Room temperature | Regioselective bromination of aromatic systems. | youtube.com |
Directed Ortho Metalation (DoM) Strategies for Bromine Introduction
Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. organic-chemistry.orgwikipedia.org This method utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho position. The resulting aryllithium intermediate can then be quenched with an electrophile, such as a bromine source, to introduce a substituent with high regiocontrol.
In a potential precursor to 1,5-Dibromo-3-fluoro-2-isopropoxybenzene, both the isopropoxy and fluoro groups can act as DMGs. The isopropoxy group is a moderately strong DMG, while fluorine is also known to direct ortho metalation. organic-chemistry.orgwikipedia.org The relative directing ability of these groups would determine the site of lithiation. By choosing the appropriate organolithium base and reaction conditions, it is possible to selectively metalate the positions ortho to either the isopropoxy or the fluoro group.
For example, treatment of a 1-fluoro-2-isopropoxybenzene with a strong lithium amide base like lithium diisopropylamide (LDA) could potentially direct lithiation to the C3 position, ortho to the fluorine. Subsequent quenching with a brominating agent like 1,2-dibromoethane (B42909) or hexabromoethane (B14528) would introduce a bromine atom at this position. A second DoM and bromination step could then be used to introduce the second bromine atom. The precise regioselectivity would depend on the interplay of the electronic and steric effects of the substituents. organic-chemistry.orgchemimpex.com
| Directing Group | Base | Electrophile | Application | Reference |
| Methoxy | s-BuLi/TMEDA | Various | Ortho-functionalization of methoxy-substituted aromatics. | organic-chemistry.org |
| Fluoro | LDA or LiTMP | Various | Ortho-lithiation of fluorinated aromatics. | wikipedia.org |
| Bromo | LDA | TMSCl | Ortho-silylation of bromobenzenes. |
Introduction of the Fluoro Substituent: Synthetic Approaches
The introduction of the fluorine atom at the C3 position can be accomplished through several synthetic strategies, either by starting with a fluorinated precursor or by introducing the fluorine atom at a later stage of the synthesis.
Nucleophilic Aromatic Substitution (SNAr) for Fluorine Incorporation
Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing fluorine onto an aromatic ring, particularly when the ring is activated by strongly electron-withdrawing groups. masterorganicchemistry.combeilstein-journals.org In a hypothetical synthesis of this compound, one could envision a precursor such as 1,5-dibromo-2-isopropoxy-3-nitrobenzene. The nitro group is a strong electron-withdrawing group that activates the ortho and para positions to nucleophilic attack.
In this scenario, a fluoride (B91410) source, such as potassium fluoride (KF) or cesium fluoride (CsF), could be used to displace the nitro group. The reaction is typically carried out in a polar aprotic solvent at elevated temperatures. The success of this reaction is highly dependent on the activation provided by the electron-withdrawing groups and the nature of the leaving group. beilstein-journals.orgnih.gov
| Substrate Type | Reagent | Conditions | Application | Reference |
| Activated Aryl Halide | KF or CsF | Polar aprotic solvent, heat | Fluorination of activated aromatic systems. | beilstein-journals.orgnih.gov |
| 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | Various nucleophiles | - | Substitution of fluorine or hydrogen. | beilstein-journals.orgnih.gov |
Balz-Schiemann Reaction and Related Diazotization-Fluorination Methodologies
The Balz-Schiemann reaction is a classic and reliable method for the synthesis of aryl fluorides from primary aromatic amines. wikipedia.orgchemicalbook.combyjus.comorganic-chemistry.org This reaction involves the diazotization of an aniline (B41778) derivative with nitrous acid in the presence of fluoroboric acid (HBF₄) to form a diazonium tetrafluoroborate (B81430) salt. This salt is then thermally decomposed to yield the corresponding aryl fluoride.
For the synthesis of this compound, a plausible precursor would be 3,5-dibromo-2-isopropoxyaniline. This aniline could be subjected to the Balz-Schiemann conditions to introduce the fluorine atom at the C3 position. The synthesis of the aniline precursor itself could be achieved from a commercially available starting material like 3,5-dibromoaniline (B181674) through protection of the amine, introduction of a hydroxyl group at the C2 position, etherification to the isopropoxy group, and subsequent deprotection.
Innovations to the traditional Balz-Schiemann reaction include the use of other counterions like hexafluorophosphates (PF₆⁻) and the use of nitrosonium salts to effect diazotization without isolating the diazonium intermediate. wikipedia.orgchemicalbook.com
| Reaction | Reagents | Key Intermediate | Application | Reference |
| Balz-Schiemann | 1. NaNO₂, HBF₄ 2. Heat | Aryl diazonium tetrafluoroborate | Synthesis of aryl fluorides from anilines. | chemicalbook.combyjus.comorganic-chemistry.org |
Isopropoxy Group Installation: Etherification Techniques
The introduction of the isopropoxy group is typically achieved through an etherification reaction, with the Williamson ether synthesis being a prominent and widely used method. youtube.comchegg.com This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide or phenoxide.
In the context of synthesizing this compound, a key precursor would be 1,5-dibromo-3-fluorophenol. This phenol (B47542) can be deprotonated with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the corresponding phenoxide. The phenoxide then acts as a nucleophile and reacts with an isopropyl halide, such as 2-bromopropane (B125204) or 2-iodopropane (B156323), in an Sₙ2 reaction to form the desired ether. youtube.comchegg.com
The choice of base, solvent, and temperature is crucial for the success of the Williamson ether synthesis. The use of a secondary alkyl halide like 2-bromopropane can sometimes lead to competing elimination reactions. Therefore, optimizing the reaction conditions to favor substitution is important. The synthesis of the 1,5-dibromo-3-fluorophenol precursor itself could be accomplished from a commercially available starting material like 4-fluorophenol (B42351) through regioselective bromination. chemimpex.com
| Reaction | Reactants | Base | Solvent | Application | Reference |
| Williamson Ether Synthesis | Phenol, Alkyl Halide | NaH, K₂CO₃, etc. | DMF, Acetone, etc. | Formation of aryl ethers. | youtube.comchegg.com |
Williamson Ether Synthesis in Aromatic Systems
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers from an organohalide and an alkoxide. numberanalytics.com The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. numberanalytics.com In the context of synthesizing this compound, this involves the reaction of a 2,6-dibromo-4-fluorophenoxide with an isopropyl halide.
The general mechanism involves the deprotonation of the phenolic precursor, 2,6-dibromo-4-fluorophenol, by a strong base to form a highly nucleophilic phenoxide ion. This ion then attacks the electrophilic carbon of the isopropyl halide, displacing the halide and forming the desired ether bond. numberanalytics.com
Several factors influence the success of the Williamson ether synthesis for aromatic systems. The choice of base is critical for the efficient generation of the phenoxide. Strong bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly employed. francis-press.comnumberanalytics.com The solvent also plays a crucial role; polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are often preferred as they can solvate the cation without solvating the nucleophile, thus enhancing its reactivity. numberanalytics.com The reaction is typically conducted at elevated temperatures, generally in the range of 50-100 °C, to overcome the activation energy barrier. numberanalytics.com
Alkylation of Phenolic Precursors with Isopropyl Halides
The alkylation of the phenolic precursor, 2,6-dibromo-4-fluorophenol, with an isopropyl halide is the key step in the synthesis of this compound via the Williamson ether synthesis. The choice of the isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) can influence the reaction rate, with iodides generally being more reactive leaving groups than bromides. francis-press.com
However, a significant challenge in the alkylation with secondary halides like isopropyl halides is the competing E2 elimination reaction, which can lead to the formation of propene and reduce the yield of the desired ether. masterorganicchemistry.com This is particularly relevant given that the phenoxide is a strong base. To favor the SN2 pathway, reaction conditions must be carefully optimized.
The steric hindrance around the phenolic oxygen in 2,6-dibromo-4-fluorophenol, caused by the two ortho-bromine atoms, can also impede the approach of the isopropyl halide, slowing down the SN2 reaction. Despite these challenges, the Williamson ether synthesis remains a viable method for this transformation, provided the conditions are finely tuned.
| Parameter | General Condition | Rationale |
| Phenolic Precursor | 2,6-dibromo-4-fluorophenol | Provides the aromatic core with the required bromo and fluoro substituents. |
| Alkylating Agent | 2-bromopropane or 2-iodopropane | Introduces the isopropoxy group. 2-iodopropane is more reactive. |
| Base | Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH) | Deprotonates the phenol to form the reactive phenoxide nucleophile. |
| Solvent | N,N-Dimethylformamide (DMF), Acetonitrile | Polar aprotic solvents enhance the nucleophilicity of the phenoxide. |
| Temperature | 50-100 °C | Provides the necessary activation energy for the reaction. |
Convergent and Linear Synthetic Route Design and Optimization
The synthesis of a complex molecule like this compound can be approached through either a linear or a convergent synthetic strategy.
Optimization of the synthetic route involves maximizing the yield of each step while minimizing side reactions and purification efforts. This can be achieved by carefully selecting reagents, catalysts, and reaction conditions.
| Synthetic Strategy | Description | Advantages | Disadvantages |
| Linear Synthesis | Step-by-step assembly of the molecule from a single starting material. | Simpler to plan and execute for less complex molecules. | Overall yield can be low for multi-step syntheses. |
| Convergent Synthesis | Independent synthesis of fragments followed by their assembly. | Higher overall yield for complex molecules, allows for parallel work. | Can be more complex to plan and may require more steps initially. |
Catalytic Systems and Reaction Conditions for Enhanced Yield and Selectivity
To enhance the yield and selectivity of the synthesis of this compound, various catalytic systems and optimized reaction conditions can be employed.
In the context of the Williamson ether synthesis, phase-transfer catalysts (PTCs) can be particularly effective. PTCs, such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide) or crown ethers, facilitate the transfer of the phenoxide ion from an aqueous or solid phase into the organic phase where the alkyl halide is present. This increases the effective concentration of the nucleophile in the desired reaction phase, accelerating the reaction rate and often improving the yield.
The choice of base and its concentration are also critical parameters. While strong bases are necessary to deprotonate the phenol, excessively high concentrations can promote the competing elimination reaction. Therefore, a careful balance must be struck. The use of milder bases in combination with a PTC can sometimes provide a good compromise.
Temperature control is another key factor. While higher temperatures generally increase the reaction rate, they can also favor the elimination pathway. Optimization studies are often required to find the ideal temperature that maximizes the yield of the desired ether while minimizing the formation of byproducts.
Recent advancements in catalysis also include the use of metal-based catalysts for etherification reactions, though these are less commonly applied in traditional Williamson syntheses. For instance, copper-based catalysts have been shown to be effective in certain O-arylation reactions, which could potentially be adapted for this synthesis.
| Catalyst/Condition | Role in Optimization | Expected Outcome |
| Phase-Transfer Catalyst | Facilitates transfer of phenoxide to the organic phase. | Increased reaction rate and yield. |
| Optimized Base Concentration | Balances phenoxide formation with minimizing elimination. | Higher selectivity for the ether product. |
| Precise Temperature Control | Manages the competition between SN2 and E2 reactions. | Maximized yield of the desired product. |
Reactivity and Transformations of 1,5 Dibromo 3 Fluoro 2 Isopropoxybenzene
Cross-Coupling Reactions at Bromine Centers
The carbon-bromine bonds in 1,5-Dibromo-3-fluoro-2-isopropoxybenzene are primary sites for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds, allowing for the elaboration of the aromatic core. The two bromine atoms offer the potential for sequential or double-coupling, enabling the synthesis of complex, unsymmetrical or symmetrical biaryl and other substituted systems.
The Suzuki-Miyaura coupling is a versatile and widely used method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. For this compound, the C-Br bonds serve as the electrophilic sites for the coupling.
The reaction can be controlled to achieve either mono- or di-substitution by tuning the stoichiometry of the organoboron reagent and the reaction conditions. A typical transformation involves the reaction of the dibromo substrate with an arylboronic acid to yield a fluoro-isopropoxy-terphenyl derivative. The base is crucial for the transmetalation step, facilitating the transfer of the organic group from boron to the palladium center. nih.gov
| Catalyst | Boronic Acid/Ester | Base | Product Type |
| Pd(PPh₃)₄ | Phenylboronic acid | Na₂CO₃ | Mono- or Di-phenylated product |
| PdCl₂(dppf) | 4-Methoxyphenylboronic acid | K₃PO₄ | Mono- or Di-anisole substituted product |
| Pd(OAc)₂ / SPhos | Pinacolato vinylborane | Cs₂CO₃ | Mono- or Di-vinylated product |
This table represents typical conditions for Suzuki-Miyaura couplings on aryl dibromides and serves as an illustrative guide for potential reactions with this compound.
Beyond the Suzuki coupling, the bromine centers on this compound are amenable to other important cross-coupling reactions, distinguished by the nature of the organometallic nucleophile.
Stille Coupling: This reaction utilizes organostannanes (organotin compounds) as the coupling partner. A key advantage of Stille coupling is its tolerance to a wide variety of functional groups, although a significant drawback is the toxicity of the tin reagents and byproducts. youtube.com
Sonogashira Coupling: This method specifically forms carbon-carbon triple bonds by coupling the aryl bromide with a terminal alkyne. The reaction is typically co-catalyzed by palladium and a copper(I) salt, which activates the alkyne. youtube.comrsc.org Selective mono- or di-alkynylation can be achieved, providing a pathway to functionalized alkynylarenes. rsc.orgresearchgate.net
Kumada Coupling: This reaction employs a Grignard reagent (organomagnesium halide) as the nucleophile and is often catalyzed by either palladium or nickel complexes. Kumada couplings are known for their high reactivity, but the strongly basic and nucleophilic nature of Grignard reagents can limit functional group compatibility.
| Coupling Reaction | Organometallic Reagent | Typical Catalyst | Key Features |
| Stille | R-Sn(Alkyl)₃ | Pd(PPh₃)₄ | High functional group tolerance; toxic tin byproducts. youtube.com |
| Sonogashira | R-C≡C-H | PdCl₂(PPh₃)₂ / CuI | Forms C(sp²)-C(sp) bonds; requires a co-catalyst. youtube.comrsc.org |
| Kumada | R-MgX | Ni(dppe)Cl₂ or Pd(PPh₃)₄ | Highly reactive nucleophiles; limited functional group tolerance. |
The catalytic cycles for these palladium-catalyzed cross-coupling reactions share a common fundamental pathway consisting of three main steps: oxidative addition, transmetalation, and reductive elimination. youtube.comyoutube.com
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of this compound. youtube.com This is often the rate-determining step. The C-Br bond is weaker than the C-F bond, ensuring selective activation at the bromine sites. This step oxidizes the palladium from its 0 to +2 oxidation state, forming an arylpalladium(II) halide intermediate. youtube.com
Transmetalation: The organic group from the organometallic nucleophile (e.g., organoboron, -tin, or -magnesium) is transferred to the palladium(II) complex, displacing the halide. youtube.com This step forms a diorganopalladium(II) intermediate. The specific mechanism and requirements for this step vary; for example, the Suzuki reaction requires a base to activate the organoboron reagent. nih.gov
Reductive Elimination: The final step involves the two organic ligands on the palladium center coupling together to form the new carbon-carbon bond and the desired product. youtube.com In this process, the palladium is reduced from the +2 to the 0 oxidation state, thereby regenerating the active catalyst which can re-enter the cycle. youtube.com
The entire process is a cycle that can repeat many times, allowing a small amount of catalyst to generate a large amount of product. youtube.com
Nucleophilic Aromatic Substitution (SNAr) on the Aromatic Ring
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike the more common electrophilic aromatic substitution, SNAr requires an electron-poor aromatic ring, typically achieved by the presence of strong electron-withdrawing groups. masterorganicchemistry.com
Contrary to intuition from SN1 and SN2 reactions where fluoride (B91410) is a very poor leaving group, fluorine is an excellent leaving group in the context of SNAr reactions. masterorganicchemistry.comyoutube.com This enhanced reactivity is not due to the stability of the fluoride ion itself, but rather to its profound electronic effect on the reaction mechanism. stackexchange.com
The SNAr mechanism proceeds in two steps:
Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a negatively charged intermediate known as a Meisenheimer complex. This step is typically slow and rate-determining. stackexchange.com
Leaving Group Elimination: The leaving group is expelled, and the aromaticity of the ring is restored. This step is generally fast. stackexchange.com
Fluorine's extreme electronegativity makes the carbon atom to which it is attached highly electrophilic (electron-poor), facilitating the initial nucleophilic attack. youtube.comyoutube.com More importantly, its strong inductive electron-withdrawing effect stabilizes the negatively charged Meisenheimer complex, lowering the activation energy of the rate-determining step. stackexchange.com Because the rate is governed by the formation of this intermediate, fluorine's ability to stabilize it makes it a highly effective leaving group for this specific mechanism. youtube.com
In this compound, a potential competition exists between fluorine and bromine as leaving groups in an SNAr reaction. The outcome is determined by the balance between two factors: the polarization of the carbon-halogen bond (activating the ring for attack) and the inherent leaving group ability of the halide (C-X bond cleavage).
Activation for Attack (Rate-Determining Step): Fluorine is significantly more electronegative than bromine. This leads to a more polarized C-F bond and a more electrophilic carbon center, making it more susceptible to nucleophilic attack. youtube.com Furthermore, the powerful inductive effect of fluorine provides superior stabilization for the anionic Meisenheimer intermediate compared to bromine. stackexchange.com
Given that the formation of the Meisenheimer complex is the rate-determining step, the factor that most accelerates this step will dictate the reaction's course. Therefore, nucleophilic aromatic substitution on a polyhalogenated ring like this is expected to occur preferentially at the carbon-fluorine bond. The two bromine atoms, being electron-withdrawing groups ortho and para to the fluorine, further activate the C-F position towards nucleophilic attack, enhancing this preference. reddit.com
Electrophilic and Radical Aromatic Substitution Reactions
No published studies on the electrophilic or radical aromatic substitution reactions of this compound were found. Therefore, no specific reaction conditions, product distributions, or mechanistic details can be reported.
Functional Group Interconversions Involving the Isopropoxy Moiety
There is no available information on the chemical transformations of the isopropoxy group in this compound, such as ether cleavage or rearrangement reactions.
Chemo- and Regioselectivity in Multi-Substituted Aromatic Systems
While the principles of chemo- and regioselectivity in polysubstituted aromatic systems are well-established, no studies have specifically investigated these aspects for this compound. Thus, no experimentally determined selectivity for this compound can be discussed.
Computational and Theoretical Investigations of 1,5 Dibromo 3 Fluoro 2 Isopropoxybenzene
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) Studies on Conformational Preferences
No specific DFT studies on the conformational preferences of 1,5-Dibromo-3-fluoro-2-isopropoxybenzene have been found in the current body of scientific literature. Such studies would theoretically involve the calculation of the potential energy surface of the molecule by rotating the isopropoxy group and other rotatable bonds to identify the most stable conformers.
Molecular Orbital Analysis (HOMO/LUMO) and Electron Density Distribution
Information regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the electron density distribution for this compound is not available in published research. This analysis would be crucial for understanding the molecule's reactivity and electronic properties.
Prediction of Spectroscopic Parameters through Computational Modeling
There are no available computational predictions for the spectroscopic parameters (e.g., NMR, IR, UV-Vis spectra) of this compound. Computational modeling is often used to predict these parameters to aid in experimental characterization.
Mechanistic Studies of Reactions Involving this compound
Transition State Analysis and Reaction Pathway Elucidation
No mechanistic studies, including transition state analysis or the elucidation of reaction pathways involving this compound, have been reported. These investigations are vital for understanding how the molecule participates in chemical reactions.
Solvent Effects and Catalytic Interactions in Reaction Mechanisms
Details on the computational investigation of solvent effects and catalytic interactions in reactions involving this compound are currently absent from the scientific record.
Structure-Reactivity Relationships: Insights from Computational Chemistry
The arrangement of substituents on the benzene (B151609) ring of this compound dictates its reactivity. The interplay between the electron-withdrawing and electron-donating effects of the bromine, fluorine, and isopropoxy groups significantly influences the electron density distribution within the aromatic system. Computational chemistry offers a quantitative approach to understanding these relationships.
The reactivity of a substituted benzene is largely governed by the nature of the groups attached to the ring. Electron-donating groups increase the electron density of the benzene ring, making it more susceptible to attack by electrophiles and are thus considered activating groups. studymind.co.uk Conversely, electron-withdrawing groups decrease the ring's electron density, leading to deactivation towards electrophilic aromatic substitution. studymind.co.uk
In the case of this compound, we have a combination of substituents with opposing effects:
Isopropoxy Group (-OCH(CH₃)₂): This is a strong activating group. The oxygen atom possesses lone pairs of electrons that can be donated to the benzene ring through resonance, increasing the electron density, particularly at the ortho and para positions. studymind.co.uklibretexts.org This resonance effect generally outweighs its inductive electron-withdrawing effect.
Computational methods such as Density Functional Theory (DFT) can be employed to calculate various electronic parameters that provide a more detailed picture of the structure-reactivity relationships. These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the distribution of atomic charges (e.g., Mulliken or Hirshfeld charges).
The HOMO energy is indicative of the molecule's ability to donate electrons, with higher HOMO energies corresponding to greater reactivity towards electrophiles. The LUMO energy reflects the ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.
The directing effects of the substituents are also crucial. The isopropoxy group strongly directs incoming electrophiles to its ortho and para positions. The halogen atoms also act as ortho, para-directors. fiveable.me In this specific molecule, the positions are substituted as follows:
Position 1: Bromine
Position 2: Isopropoxy
Position 3: Fluorine
Position 4: Hydrogen
Position 5: Bromine
Position 6: Hydrogen
The isopropoxy group at position 2 would activate the ortho positions (3 and 1, which are already substituted) and the para position (5, also substituted). The fluorine at position 3 directs to its ortho positions (2 and 4) and its para position (6). The bromine at position 1 directs to its ortho positions (2 and 6) and its para position (4). The bromine at position 5 directs to its ortho positions (4 and 6) and its para position (2). The confluence of these directing effects would likely make the remaining hydrogen atoms at positions 4 and 6 the most susceptible to electrophilic attack, with the precise regioselectivity depending on the steric hindrance and the specific electronic contributions of each group.
Natural Bond Orbital (NBO) analysis is another computational tool that can elucidate the nature of the interactions between the substituents and the benzene ring. mdpi.com It can quantify the charge transfer interactions between the lone pairs of the oxygen, fluorine, and bromine atoms and the antibonding orbitals of the aromatic ring, providing a deeper understanding of the resonance effects.
The following interactive table summarizes the expected qualitative effects of the substituents on the electronic properties of the benzene ring in this compound, which could be quantified through detailed computational studies.
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring Reactivity | Directing Influence |
| Isopropoxy | 2 | -I (Weakly Withdrawing) | +R (Strongly Donating) | Activating | Ortho, Para |
| Fluorine | 3 | -I (Strongly Withdrawing) | +R (Weakly Donating) | Deactivating | Ortho, Para |
| Bromine | 1, 5 | -I (Withdrawing) | +R (Weakly Donating) | Deactivating | Ortho, Para |
Advanced Spectroscopic and Analytical Characterization Methodologies for 1,5 Dibromo 3 Fluoro 2 Isopropoxybenzene and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H, 13C, 19F, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 1,5-Dibromo-3-fluoro-2-isopropoxybenzene, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be required for an unambiguous assignment of its structure.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and isopropoxy protons. The aromatic region would likely display two signals corresponding to the two non-equivalent aromatic protons. Their chemical shifts are influenced by the deshielding effects of the bromine and fluorine atoms. The isopropoxy group would exhibit a septet for the methine proton (CH) and a doublet for the two equivalent methyl groups (CH₃).
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The spectrum for this compound would show distinct signals for the six aromatic carbons and the two carbons of the isopropoxy group. The carbon atoms directly bonded to the electronegative fluorine and bromine atoms will show characteristic shifts. Specifically, the carbon attached to fluorine will exhibit a large coupling constant (¹JCF).
¹⁹F NMR Spectroscopy: Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a crucial tool. It provides a single signal for the fluorine atom, and its chemical shift is highly sensitive to the electronic environment of the aromatic ring. Coupling between the fluorine and neighboring protons would also be observable.
2D-NMR Techniques: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to definitively assign the proton and carbon signals and to establish the connectivity within the molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Key Couplings (Hz) |
| Ar-H | 7.0 - 7.5 | - | J(H,F) |
| O-CH(CH₃)₂ | 4.5 - 5.0 (septet) | 70 - 75 | J(H,H) |
| O-CH(CH₃)₂ | 1.3 - 1.5 (doublet) | 20 - 25 | J(H,H) |
| C-Br | - | 110 - 120 | - |
| C-F | - | 155 - 165 | ¹J(C,F) |
| C-O | - | 145 - 155 | ²J(C,F) |
| Ar-C | - | 115 - 130 | J(C,F) |
Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis (e.g., HRMS, GC-MS, LC-MS)
Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS): HRMS would be used to accurately determine the molecular mass of this compound, allowing for the confirmation of its elemental formula (C₉H₉Br₂FO). The presence of two bromine atoms would result in a characteristic isotopic pattern (M, M+2, M+4) due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique would be used to assess the purity of the compound and to analyze its fragmentation pattern upon electron ionization.
Liquid Chromatography-Mass Spectrometry (LC-MS): For derivatives that may not be suitable for GC analysis, LC-MS provides a powerful alternative for separation and mass analysis.
Fragmentation Analysis: The mass spectrum would be expected to show a prominent molecular ion peak. Common fragmentation pathways for aryl ethers include cleavage of the ether bond. For this compound, the loss of the isopropyl group or propene would be anticipated fragmentation pathways.
Table 2: Expected Key Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Ion | Notes |
| 328/330/332 | [C₉H₉Br₂FO]⁺ | Molecular ion peak cluster |
| 286/288/290 | [C₆H₂Br₂FO]⁺ | Loss of propene (C₃H₆) |
| 285/287/289 | [C₆HBr₂FO]⁺ | Loss of isopropyl radical (C₃H₇) |
| 207/209 | [C₆H₂BrF]⁺ | Loss of isopropoxy and one bromine radical |
| 174/176 | [C₆H₃BrF]⁺ | From a related bromofluorobenzene structure |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint for functional group identification.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. These would include C-H stretching vibrations from the aromatic ring and the isopropoxy group, C-O-C stretching from the ether linkage, and C-Br and C-F stretching vibrations. The substitution pattern on the benzene (B151609) ring would influence the pattern of the C-H out-of-plane bending vibrations in the fingerprint region.
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the C-Br bonds, which often give strong Raman signals. The combination of IR and Raman data allows for a more complete vibrational analysis.
Table 3: Predicted Characteristic IR and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |
| Aliphatic C-H Stretch | 2980 - 2850 | IR, Raman |
| Aromatic C=C Stretch | 1600 - 1450 | IR, Raman |
| Asymmetric C-O-C Stretch | 1260 - 1200 | IR |
| C-F Stretch | 1250 - 1000 | IR |
| C-Br Stretch | 680 - 515 | IR, Raman |
X-ray Crystallography for Solid-State Molecular Structure Determination
For crystalline derivatives of this compound, single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional molecular structure in the solid state. This technique provides accurate bond lengths, bond angles, and torsional angles, confirming the substitution pattern and the conformation of the isopropoxy group relative to the aromatic ring. Furthermore, analysis of the crystal packing can reveal intermolecular interactions such as halogen bonding or π-π stacking, which influence the physical properties of the material.
Chromatographic Techniques for Purity Assessment and Mixture Analysis (e.g., GC, HPLC)
Chromatographic methods are essential for assessing the purity of this compound and for analyzing mixtures containing its derivatives.
Gas Chromatography (GC): GC with a flame ionization detector (FID) or a mass spectrometer (MS) is a standard method for determining the purity of volatile and thermally stable compounds like halogenated aromatic hydrocarbons.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of a wide range of compounds. For halogenated aromatic compounds, reversed-phase HPLC using a C18 or a phenyl-ether column is often effective. The choice of mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be optimized to achieve good separation of the target compound from any impurities or related derivatives.
Table 4: General HPLC Conditions for Analysis of Halogenated Aromatic Compounds
| Parameter | Condition |
| Column | Reversed-phase C18 or Phenyl-Ether, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Behavior Studies
Thermal analysis techniques provide valuable information about the thermal stability and phase behavior of materials.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For this compound, TGA would determine its decomposition temperature, providing an indication of its thermal stability. The presence of halogen atoms can influence the thermal stability of benzene derivatives.
Differential Scanning Calorimetry (DSC):
Emerging Research Applications of 1,5 Dibromo 3 Fluoro 2 Isopropoxybenzene As a Chemical Building Block
Precursor in Organic Synthesis of Complex Molecular Architectures
The presence of two bromine atoms on the benzene (B151609) ring of 1,5-Dibromo-3-fluoro-2-isopropoxybenzene makes it an ideal substrate for various cross-coupling reactions, a cornerstone of modern organic synthesis. These reactions allow for the selective formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of elaborate molecular frameworks from simpler starting materials.
Design and Synthesis of Advanced Pharmaceutical Intermediates
While direct applications of this compound in the synthesis of specific commercial drugs are not yet widely documented in publicly available literature, its structural motifs are pertinent to the field of medicinal chemistry. The fluoro- and isopropoxy-substituted phenyl ring is a common feature in many biologically active molecules. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of a drug candidate. The isopropoxy group can influence lipophilicity and molecular interactions.
The dibromo functionality allows for sequential and site-selective introduction of different molecular fragments. For instance, one bromine atom could be utilized in a Suzuki or Stille coupling to introduce a complex heterocyclic system, while the second bromine atom remains available for a subsequent transformation, such as a Buchwald-Hartwig amination to install a nitrogen-containing group. This stepwise functionalization is a powerful strategy for building a library of diverse compounds for high-throughput screening in drug discovery programs.
| Synthetic Step | Reagents and Conditions | Resulting Functionality |
| Suzuki Coupling | Pd catalyst, base, boronic acid/ester | C-C bond formation |
| Stille Coupling | Pd catalyst, organostannane | C-C bond formation |
| Buchwald-Hartwig Amination | Pd or Cu catalyst, base, amine | C-N bond formation |
| Sonogashira Coupling | Pd/Cu catalyst, base, terminal alkyne | C-C triple bond formation |
Role in Agrochemical and Specialty Chemical Synthesis
Similar to its potential in pharmaceuticals, the unique combination of functional groups in this compound makes it a promising starting material for the synthesis of novel agrochemicals. The introduction of specific toxophores or pharmacophores onto the fluorinated benzene core can lead to the development of new herbicides, fungicides, or insecticides with potentially improved efficacy and environmental profiles.
In the realm of specialty chemicals, this compound can serve as a precursor to molecules with tailored properties for applications in areas such as liquid crystals, dyes, and performance polymers. The ability to precisely control the molecular architecture through sequential cross-coupling reactions is key to achieving the desired physical and chemical characteristics.
Applications in Materials Science and Organic Electronics
The field of organic electronics is rapidly advancing, with a continuous demand for new materials that exhibit superior performance in devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). This compound is emerging as a valuable monomer for the synthesis of conjugated polymers and oligomers that form the active layers in these devices.
Monomer for Conjugated Polymers and Oligomers
Conjugated polymers, characterized by alternating single and double bonds along their backbone, possess unique electronic and optical properties. The dibromo functionality of this compound allows it to undergo polymerization through various cross-coupling reactions, such as Suzuki or Stille polymerization, with suitable co-monomers.
The incorporation of the fluoro and isopropoxy substituents into the polymer backbone can significantly influence the material's properties. The electron-withdrawing nature of the fluorine atom can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the resulting polymer. This can lead to improved air stability and can be used to tune the emission color in OLEDs. The bulky isopropoxy group can enhance the solubility of the polymer, which is crucial for solution-based processing techniques used in the fabrication of large-area electronic devices.
Building Block for Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)
In OLEDs, the properties of the emissive layer are critical for device efficiency, color purity, and lifetime. By incorporating this compound-derived units into the polymer backbone, it is possible to fine-tune the emission wavelength. The fluorine substitution can also enhance the electron-transporting properties of the material, leading to more balanced charge injection and recombination, which is essential for high-efficiency OLEDs.
For OFETs, the charge carrier mobility of the semiconductor layer is a key performance metric. The introduction of fluorine atoms into conjugated polymers can promote intermolecular interactions and lead to more ordered packing in the solid state, which can facilitate charge transport and result in higher charge carrier mobilities. The isopropoxy groups, by influencing the polymer's morphology and solubility, also play a role in optimizing the performance of OFETs.
Conclusion and Future Perspectives in the Chemistry of 1,5 Dibromo 3 Fluoro 2 Isopropoxybenzene
Summary of Key Synthetic Achievements and Mechanistic Understanding
The synthesis of 1,5-Dibromo-3-fluoro-2-isopropoxybenzene, while not explicitly detailed in dedicated literature, can be logically approached through established organic chemistry reactions. The primary route would likely involve a multi-step sequence starting from a more accessible precursor, such as a substituted phenol (B47542).
A plausible synthetic pathway would commence with the etherification of a di-brominated fluorophenol, likely 2,4-dibromo-6-fluorophenol, with 2-bromopropane (B125204) via a Williamson ether synthesis. youtube.com This reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide, which then attacks the alkyl halide in an S_N2 reaction. The mechanism is straightforward, but yields can be influenced by steric hindrance from the ortho-bromo substituent and the secondary nature of the alkyl halide.
Alternatively, the synthesis could begin with a fluoro-isopropoxybenzene, followed by selective electrophilic bromination. The isopropoxy group is an ortho-, para-directing group, influencing the position of incoming electrophiles. numberanalytics.com However, achieving the desired 1,5-dibromo substitution pattern would require careful control of reaction conditions to overcome the directing effects of both the fluorine and isopropoxy substituents. Mechanistic understanding of such electrophilic aromatic substitutions on highly substituted rings is crucial for optimizing regioselectivity.
Challenges and Opportunities in the Synthesis and Reactivity of Polyhalogenated Aromatic Ethers
The chemistry of polyhalogenated aromatic ethers like this compound is defined by a series of challenges that, when overcome, present significant opportunities for synthetic innovation.
Challenges:
Site-Selective Functionalization: A primary hurdle is achieving site-selective reactions at one of the two identical bromine atoms. acs.orgnih.gov The electronic environment of the C-Br bonds is similar, making it difficult to differentiate them chemically.
Steric Hindrance: The isopropoxy group, along with the adjacent bromine and fluorine atoms, creates a sterically crowded environment. This can impede the approach of reagents, particularly for reactions targeting the ortho- and meta-positions or the ether linkage itself. numberanalytics.com
C-F Bond Inertness: The carbon-fluorine bond is exceptionally strong and generally unreactive, which limits its direct participation in many common transformations. oup.com However, recent advances in C-F bond activation are beginning to challenge this paradigm. acs.org
Ether Cleavage: While ethers are generally stable, the C-O bond can be cleaved under harsh acidic conditions, which could be an undesirable side reaction during other transformations. libretexts.org
Opportunities:
Orthogonal Reactivity: The differential reactivity of C-Br and C-F bonds offers a significant advantage. The C-Br bonds are amenable to a wide range of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the sequential introduction of new functionalities while leaving the C-F bond intact. mdpi.com
Directed Metalation: The isopropoxy group could potentially act as a directing group for ortho-lithiation, although this would be sterically challenging and in competition with halogen-metal exchange at the bromine positions.
Development of Novel Catalysts: The need for site-selective functionalization drives the development of sophisticated catalyst systems, often involving specific ligands that can differentiate between sterically or electronically similar reaction sites. acs.orgnih.gov
The table below summarizes the interplay between the structural features of the compound and the resulting chemical challenges and opportunities.
| Structural Feature | Associated Challenge | Synthetic Opportunity |
| Two C-Br Bonds | Poor site-selectivity in reactions. nih.gov | Sequential or programmed cross-coupling reactions. |
| C-F Bond | High bond strength, chemical inertness. oup.com | Use as a stable blocking group or for late-stage modifications. |
| Isopropoxy Group | Steric hindrance around the ether linkage. numberanalytics.com | Potential for directed ortho-metalation; influences electronic properties. |
| Polyhalogenation | Complex NMR spectra, potential for over-reaction. | Fine-tuning of electronic and physical properties of derivative molecules. researchgate.net |
Outlook for Novel Applications and Interdisciplinary Research Endeavors
The unique combination of functional groups in this compound makes it a promising candidate for applications in materials science and medicinal chemistry, fostering interdisciplinary research.
Materials Science: Polyhalogenated aromatic compounds are precursors to advanced materials such as organic light-emitting diodes (OLEDs), liquid crystals, and high-performance polymers. researchgate.net The fluorine atom can enhance thermal stability and tune electronic properties, while the bromine atoms serve as handles for polymerization or functionalization to create complex polycyclic aromatic hydrocarbons (PAHs). numberanalytics.comnih.gov Future research could involve using this compound as a building block for novel fluorinated materials with unique optical or electronic characteristics. numberanalytics.com
Medicinal Chemistry and Agrochemicals: The incorporation of fluorine is a well-established strategy in drug design, often improving metabolic stability, binding affinity, and bioavailability. uni-muenster.de The dibromo-functionality allows for the facile introduction of diverse pharmacophores through cross-coupling reactions, making the core scaffold a versatile starting point for generating libraries of new drug candidates. nih.gov Interdisciplinary collaborations between synthetic chemists and biologists could explore the potential of derivatives in areas like oncology or neurobiology. acs.orgnih.gov
Molecular Probes: The presence of ¹⁹F provides a unique spectroscopic handle for nuclear magnetic resonance (NMR) studies. nih.gov This opens the door for developing derivatives that can be used as molecular probes in chemical biology to study biological systems without the background noise inherent in proton NMR.
Prospects for Green Chemistry Approaches in the Synthesis and Transformation of the Compound
The principles of green chemistry offer a framework for improving the environmental footprint associated with the synthesis and use of compounds like this compound.
Catalysis: Shifting from stoichiometric reagents to catalytic methods is a cornerstone of green chemistry. Employing highly efficient and recyclable catalysts, such as heterogeneous catalysts or base metal catalysts (e.g., nickel, copper, iron) for cross-coupling reactions, can reduce waste and reliance on precious metals like palladium. mdpi.commdpi.com
Energy Efficiency: The use of alternative energy sources like microwave irradiation or ultrasound can significantly reduce reaction times and energy consumption compared to conventional heating. jddhs.comrasayanjournal.co.in These techniques have shown great promise in accelerating a variety of organic transformations, including the synthesis of heterocyclic compounds and cross-coupling reactions. mdpi.com
Alternative Solvents: Traditional syntheses often rely on volatile and hazardous organic solvents. jddhs.com Future efforts should focus on using greener alternatives such as water, supercritical CO₂, or bio-based solvents. jddhs.com Solvent-free reactions or mechanochemical approaches, where reactions are induced by mechanical force, represent an even more sustainable frontier. acs.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product (high atom economy) is crucial. mdpi.com This involves favoring addition reactions over substitution or elimination reactions where possible and developing one-pot sequences that minimize intermediate workup and purification steps, thereby reducing solvent use and waste generation. youtube.com
Future research in this area will likely focus on integrating these green principles, for example, by developing a one-pot, catalytically driven synthesis in a green solvent to produce this compound and its derivatives more sustainably. rasayanjournal.co.inresearchgate.net
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1,5-Dibromo-3-fluoro-2-isopropoxybenzene, and how can regioselectivity be controlled?
- Methodology : Start with a halogenated benzene precursor (e.g., 1,3,5-trisubstituted benzene) and employ stepwise functionalization. Bromination via electrophilic substitution (using Br₂/FeBr₃) can be optimized at low temperatures (0–5°C) to minimize polybromination. Fluorination may utilize nucleophilic aromatic substitution (e.g., Balz-Schiemann reaction) with NaNO₂/HF or deoxyfluorination agents like DAST . Isopropoxy group introduction requires Williamson ether synthesis (alkyl halide + NaH/ROH) under anhydrous conditions. Regioselectivity is influenced by directing effects: electron-withdrawing groups (e.g., Br, F) guide subsequent substitutions. Use NMR (¹H/¹³C) and LC-MS to confirm intermediate structures .
Q. How should researchers purify and characterize this compound to ensure high analytical fidelity?
- Methodology : Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water). Confirm purity using HPLC (>98%) and melting point analysis. Structural characterization requires:
- ¹⁹F/¹H NMR : Identify fluorine and proton environments; compare coupling constants to predicted values for ortho/meta/para substituents .
- X-ray crystallography : Resolve steric effects of the isopropoxy group and halogen positions .
- HRMS : Validate molecular formula (e.g., C₉H₈Br₂FO).
Q. What safety protocols are critical for handling halogenated aromatic compounds like this?
- Methodology : Use fume hoods, nitrile gloves, and lab coats. Avoid skin contact due to potential halogen toxicity; wash exposed areas immediately with soap/water . Store in sealed containers away from light/moisture. For spills, neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
- Methodology : Perform DFT calculations (e.g., Gaussian, B3LYP/6-31G*) to map electron density and Fukui indices, identifying reactive sites for Suzuki-Miyaura or Ullmann couplings. Compare predicted vs. experimental yields when using Pd catalysts (e.g., Pd(PPh₃)₄) . Analyze steric hindrance from the isopropoxy group, which may reduce coupling efficiency at the 2-position.
Q. What experimental strategies resolve contradictions in reported spectroscopic data for halogenated benzene derivatives?
- Methodology : Discrepancies in NMR shifts often arise from solvent polarity or concentration effects. Standardize conditions (e.g., CDCl₃, 25°C) and reference internal standards (TMS). For conflicting X-ray data (e.g., bond angles), use high-resolution synchrotron crystallography and compare to Cambridge Structural Database entries . Cross-validate with IR spectroscopy (C-F/Br stretches) and computational vibrational analysis.
Q. How does the electronic interplay between fluorine and bromine substituents influence electrophilic substitution pathways?
- Methodology : Design competition experiments using nitration (HNO₃/H₂SO₄) or sulfonation. Monitor product ratios via GC-MS to assess directing effects. Fluorine’s strong electron-withdrawing nature deactivates the ring, but bromine’s polarizability may create localized electron-rich regions. Compare kinetic vs. thermodynamic control by varying reaction temperatures .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining regiochemical purity?
- Methodology : Optimize batch reactor conditions (e.g., controlled addition rates, stirring efficiency) to minimize byproducts. Use in-situ FTIR to monitor intermediate formation. For large-scale purification, switch to fractional distillation or continuous chromatography. Validate scalability with DOE (Design of Experiments) to assess parameter interactions (temperature, catalyst loading) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reaction yields when varying halogenation sequences (bromination before vs. after fluorination)?
- Methodology : Systematically test synthetic pathways:
- Route A: Brominate first, then fluorinate.
- Route B: Fluorinate first, then brominate.
Use kinetic studies (e.g., stopped-flow NMR) to identify rate-limiting steps. Fluorine’s electron-withdrawing effect in Route B may slow bromination, favoring Route A. Quantify yields and purity via LC-MS, and compare energy profiles computationally .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
